molecular formula C13H14N2O2 B7788849 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B7788849
M. Wt: 230.26 g/mol
InChI Key: IVYAPCQMEXZKBT-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid (empirical formula: C₁₃H₁₄N₂O₂; molecular weight: 230.26 g/mol) is a pyrazole-based carboxylic acid derivative characterized by a 4-methylbenzyl substituent at the N1-position and a methyl group at the C5-position of the pyrazole ring . Its structure combines aromatic and heterocyclic moieties, making it a candidate for pharmaceutical and agrochemical research. The compound is commercially available (e.g., Product No. JRD0066 from AldrichCPR) but lacks extensive safety or bioactivity data in public databases .

Properties

IUPAC Name

5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-15-10(2)7-12(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYAPCQMEXZKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Hydrolysis for Carboxylic Acid Formation

A foundational method for synthesizing pyrazole-3-carboxylic acids involves hydrolyzing ester precursors. For example, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate undergoes hydrolysis with 10% NaOH in refluxing methanol for 4 hours, yielding 95% of the corresponding carboxylic acid. This method is adaptable to 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid by substituting the phenyl groups with a 4-methylbenzyl moiety.

Reaction Conditions:

  • Solvent: Methanol/water mixtures

  • Base: Sodium hydroxide (10–20% w/v)

  • Temperature: Reflux (65–70°C)

  • Time: 4–6 hours

The reaction progress is monitored via thin-layer chromatography (TLC), with acidification (HCl, pH ≈ 2) precipitating the product. This approach minimizes side reactions like decarboxylation, which occur under harsher acidic conditions.

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly assembled via cyclocondensation between hydrazines and 1,3-diketones. Patent CN111138289B details the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid using methylhydrazine and diacetyl under acidic conditions. For the target compound, 4-methylbenzyl hydrazine could react with acetylacetone derivatives to form the 5-methyl-3-carboxylic acid scaffold.

Key Variables:

ParameterOptimal RangeImpact on Yield
Hydrazine:diketone1:1–1.2Prevents dimerization
SolventEthanol/waterEnhances solubility
Catalystp-TsOH (0.5 mol%)Accelerates cyclization
Temperature80–90°CBalances rate vs. decomposition

Cyclocondensation typically achieves 70–85% yield, with impurities arising from regioisomeric pyrazoles (e.g., 1,4- vs. 1,5-substitution).

Alkylation Strategies for N-Substitution

Nucleophilic Displacement of Halides

Introducing the 4-methylbenzyl group at the pyrazole N1 position often employs alkylation with 4-methylbenzyl chloride. A representative protocol from CN111362874B uses potassium carbonate as a base in dimethylformamide (DMF) at 60°C.

Procedure:

  • Dissolve pyrazole intermediate (1.0 eq) in DMF.

  • Add 4-methylbenzyl chloride (1.2 eq) and K₂CO₃ (2.0 eq).

  • Stir at 60°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

Challenges:

  • Competing O-alkylation (5–15% byproduct)

  • Requires chromatographic purification (silica gel, hexane/EtOAc)

Mitsunobu Reaction for Regioselective Alkylation

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) enables N-alkylation with 4-methylbenzyl alcohol. This method avoids halide intermediates but is cost-prohibitive for large-scale synthesis.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Data from multiple sources reveal temperature thresholds for minimizing decomposition:

StepSolventOptimal Temp. (°C)Yield Improvement
CyclocondensationEthanol80+22% vs. 60°C
HydrolysisMethanol/water70+15% vs. RT
AlkylationDMF60+10% vs. 80°C

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate downstream purification.

Catalytic Approaches to Reduce Isomers

Patent CN111362874B demonstrates that adding KI (0.6 eq) during cyclization suppresses 5-(difluoromethyl) isomer formation from 20% to <5%. For the target compound, analogous additives (e.g., NaI) could improve regioselectivity.

Purification and Characterization

Recrystallization Protocols

Crude 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is recrystallized from ethanol/water (4:1 v/v), achieving 98.5% purity after two cycles. Alternative solvents:

Solvent SystemPurity (%)Recovery (%)
Ethanol/water98.585
Acetonitrile99.172
Ethyl acetate97.091

Analytical Validation

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: 0.1% H₃PO₄/acetonitrile (70:30)

  • Retention time: 6.8 minutes

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃), 5.21 (s, 2H, CH₂), 6.89 (s, 1H, pyrazole-H)

  • IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)StepsYield (%)
Ester hydrolysis120395
Cyclocondensation185578
Mitsunobu410482

Ester hydrolysis is the most economical route but requires high-purity starting materials.

Waste Management

Alkaline hydrolysis generates NaCl (0.8 kg/kg product), necessitating neutralization before disposal. DMF recovery via distillation reduces solvent costs by 40% .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole-3-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a systematic comparison of 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid with analogous compounds:

Structural Modifications and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-Methylbenzyl (N1), Methyl (C5) C₁₃H₁₄N₂O₂ 230.26 Reference compound
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl (N1) C₁₁H₉ClN₂O₂ 236.66 Chlorine substituent enhances electronegativity
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-Methoxybenzyl (N1) C₁₃H₁₄N₂O₃ 246.26 Methoxy group increases polarity and solubility
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid Difluoromethyl (N1) C₆H₆F₂N₂O₂ 176.12 Fluorine atoms improve metabolic stability
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl (C3) C₆H₅F₃N₂O₂ 194.11 Trifluoromethyl group enhances acidity and lipophilicity

Physicochemical Properties

  • Solubility : The methoxy-substituted analog (C₁₃H₁₄N₂O₃) has higher water solubility than the methylbenzyl variant due to increased polarity .
  • Acidity : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lowers the pKa of the carboxylic acid, enhancing its reactivity in coupling reactions .

Biological Activity

1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 300680-10-8) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of compounds known for their diverse therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activities, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The chemical formula for 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is C13H14N2O2, with a molecular weight of 230.26 g/mol. Its structure features a pyrazole ring substituted with a methyl group and a 4-methylbenzyl group, which may influence its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid, which were tested against several bacterial strains. The results demonstrated that certain derivatives showed promising activity against Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainInhibition Zone (mm)
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acidE. coli15
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acidS. aureus18

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study involving various substituted pyrazoles demonstrated that compounds with similar structures to 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibited significant inhibition of inflammation in animal models . For instance, the compound was tested in carrageenan-induced edema models, showing comparable results to standard anti-inflammatory drugs like indomethacin.

3. Anticancer Activity

Pyrazole derivatives have also been explored for their anticancer properties. In vitro studies indicated that certain pyrazoles displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, which is critical for effective cancer therapy.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains. The study found that the presence of specific functional groups significantly enhanced the antimicrobial activity of the compounds tested, including 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives in a mouse model of inflammation. The study concluded that these compounds modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

The compound can be synthesized via condensation reactions involving pyrazole precursors and substituted benzyl groups. For example, pyrazole esters (e.g., ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate) can react with acid anhydrides or chlorides to introduce the benzyl moiety . Intermediates are characterized using IR (to confirm functional groups like carbonyl), 1H-NMR^1 \text{H-NMR} (to verify substituent positions and integration ratios), mass spectrometry (for molecular weight confirmation), and elemental analysis (to assess purity) . Advanced variants may employ Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis for regioselective functionalization .

Q. Which spectroscopic methods are most effective for characterizing this compound and verifying its purity?

  • IR Spectroscopy : Identifies carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • 1H-NMR^1 \text{H-NMR} : Resolves substituent environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, pyrazole ring protons at δ 6.0–7.5 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+^+ or [M-H]^-) .
  • Elemental Analysis : Validates purity (>95% C, H, N content) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and confirms substituent positions .

Q. What preliminary biological activities have been reported, and what assay protocols are used?

Pyrazole analogs exhibit analgesic and anti-inflammatory activity in rodent models (e.g., carrageenan-induced paw edema for inflammation; hot-plate test for analgesia) . Protocols include:

  • In vitro enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory targets).
  • In vivo ulcerogenicity testing to assess gastrointestinal safety .
  • Dose-response curves (e.g., ED50_{50} values) to quantify potency.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Substituent Variation : Systematically modify the benzyl (e.g., 4-methyl vs. 4-fluoro) and pyrazole (e.g., 5-methyl vs. 5-chloro) groups to assess effects on potency and selectivity .
  • Bioisosteric Replacements : Replace the carboxylic acid with esters or amides to improve bioavailability .
  • Pharmacophore Mapping : Use computational tools to identify critical functional groups (e.g., hydrogen-bond donors/acceptors) .
  • Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity trends .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes?

  • Molecular Docking : Simulate interactions with active sites (e.g., COX-2) using software like AutoDock or Schrödinger .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD/RMSF analysis) .
  • QSAR Modeling : Train regression models using descriptors like logP, polar surface area, and topological indices .

Q. How can contradictory data in pharmacological studies (e.g., varying potency across assays) be analyzed and resolved?

  • Assay Validation : Confirm reproducibility using standardized protocols (e.g., IC50_{50} in triplicate) .
  • Off-Target Screening : Use panels (e.g., kinase or GPCR arrays) to identify unintended interactions.
  • Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation using liver microsomes .
  • Statistical Analysis : Apply ANOVA or Bayesian models to distinguish signal from noise .

Q. What are the best practices for optimizing reaction conditions to improve synthetic yield?

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2, or Ni catalysts for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity .
  • Temperature Gradients : Use microwave-assisted synthesis for faster kinetics and higher yields .
  • Workflow Automation : Employ high-throughput screening to rapidly test conditions .

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